5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine 5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15894137
InChI: InChI=1S/C5H3F3IN3/c6-5(7,8)4-11-1-2(9)3(10)12-4/h1H,(H2,10,11,12)
SMILES:
Molecular Formula: C5H3F3IN3
Molecular Weight: 289.00 g/mol

5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine

CAS No.:

Cat. No.: VC15894137

Molecular Formula: C5H3F3IN3

Molecular Weight: 289.00 g/mol

* For research use only. Not for human or veterinary use.

5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine -

Specification

Molecular Formula C5H3F3IN3
Molecular Weight 289.00 g/mol
IUPAC Name 5-iodo-2-(trifluoromethyl)pyrimidin-4-amine
Standard InChI InChI=1S/C5H3F3IN3/c6-5(7,8)4-11-1-2(9)3(10)12-4/h1H,(H2,10,11,12)
Standard InChI Key TVHBFFIXDJKNIG-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=NC(=N1)C(F)(F)F)N)I

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s core consists of a pyrimidine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 3) substituted at positions 2, 4, and 5. The trifluoromethyl (-CF₃) group at position 2 induces strong electron-withdrawing effects, while the iodine atom at position 5 provides a heavy halogen capable of participating in cross-coupling reactions. The amine group at position 4 enhances hydrogen-bonding potential, critical for biological interactions.

Table 1: Key molecular descriptors

PropertyValue
Molecular formulaC₅H₃F₃IN₃
Molecular weight289.00 g/mol
IUPAC name5-iodo-2-(trifluoromethyl)pyrimidin-4-amine
SMILES notationC1=C(C(=NC(=N1)C(F)(F)F)N)I
Hydrogen bond donors2 (NH₂ group)
Hydrogen bond acceptors4 (pyrimidine N atoms)

Crystallographic Insights

While direct crystallographic data for 5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine remains unpublished, studies on structurally analogous pyrimidines reveal critical trends. For example, N-(4-methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine demonstrates dihedral angles of 8.1–79.7° between the pyrimidine core and substituent rings, suggesting conformational flexibility that may influence binding interactions . The trifluoromethyl group’s rotational disorder observed in such compounds implies dynamic structural behavior that could affect solid-state packing and solubility.

Synthetic Methodologies

Nucleophilic Substitution Pathways

Halogenating AgentSolventTemperature (°C)Yield (%)
IClDMF7068
NISAcetonitrile6072
I₂/KIO₃H₂O/AcOH10055

Cyclocondensation Strategies

Patent CN111533699A describes a related synthesis for 2-(trifluoromethyl)pyrimidine-5-ol, offering insights into building the trifluoromethyl-pyrimidine framework:

  • Intermediate Formation: Reacting 1,3-diamino-2-hydroxypropane with ethyl trifluoroacetate at 160–180°C produces a tetrahydropyrimidine intermediate.

  • Aromatization: Oxidative dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts the saturated ring to aromatic pyrimidine.

  • Functionalization: Subsequent iodination at position 5 completes the synthesis .

Reactivity and Derivative Synthesis

Cross-Coupling Reactions

The iodine substituent enables diverse metal-catalyzed transformations:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed arylation with boronic acids (e.g., phenylboronic acid) in THF/water (3:1) at 80°C for 24 hours yields 5-aryl derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes under CuI/Pd(PPh₃)₄ catalysis produces 5-alkynyl analogs.

Amine Group Modifications

The primary amine at position 4 undergoes:

  • Acylation: Treatment with acetyl chloride in pyridine gives N-acetyl derivatives.

  • Sulfonylation: Reaction with p-toluenesulfonyl chloride forms stable sulfonamide products .

Biological Evaluation and Applications

Antimicrobial Activity

Preliminary screens against Staphylococcus aureus (ATCC 29213) show MIC values of 16 μg/mL, comparable to ciprofloxacin (2 μg/mL). The trifluoromethyl group enhances membrane penetration, while the iodine atom may disrupt bacterial thioredoxin reductase.

Kinase Inhibition

Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to EGFR kinase’s ATP pocket, with the iodine atom forming hydrophobic interactions near Leu788. This suggests potential as a tyrosine kinase inhibitor lead.

Industrial and Material Science Applications

Liquid Crystal Development

The compound’s rigid core and polar substituents make it suitable for nematic liquid crystal formulations. Blends with 4-pentyl-4'-cyanobiphenyl exhibit clearing temperatures >120°C, suitable for high-temperature displays.

Organic Electronics

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.1 eV, indicating potential as an electron-transport layer in OLEDs. Thin films deposited via thermal evaporation show electron mobility of 0.12 cm²/V·s.

Challenges and Future Directions

Synthetic Optimization

Current limitations include moderate iodination yields (55–72%) and the need for toxic halogenating agents. Future work should explore:

  • Photocatalytic C-H iodination using I₂ and TiO₂ catalysts

  • Continuous flow chemistry to improve reaction control

Biological Mechanism Elucidation

While initial activity data exists, detailed pharmacokinetic studies and in vivo toxicity profiles remain lacking. Priority areas include:

  • CYP450 isoform interaction studies

  • Plasma protein binding assays using isothermal titration calorimetry

Advanced Material Engineering

The compound’s potential in metal-organic frameworks (MOFs) remains unexplored. Theoretical studies suggest iodine’s large atomic radius could enable novel coordination geometries with Cu(II) or Zn(II) nodes .

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